molecular formula C19H21N3O3 B5467304 N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B5467304
M. Wt: 339.4 g/mol
InChI Key: NEXYWXSSPNLTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as MEK162, is a small molecule inhibitor that targets the MEK1/2 pathway. This pathway plays a crucial role in the regulation of cell growth and survival, making MEK162 a promising candidate for cancer treatment.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits the MEK1/2 pathway, which is a key signaling pathway involved in the regulation of cell growth and survival. Specifically, this compound binds to and inhibits the activity of MEK1/2, which in turn inhibits downstream signaling pathways such as ERK1/2. This ultimately leads to decreased cell proliferation and increased cell death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and survival, this compound has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is its specificity for the MEK1/2 pathway. This allows for targeted inhibition of this pathway without affecting other pathways. However, one limitation is that this compound may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One potential area of research is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is a need for further investigation into the long-term effects of this compound treatment, including potential resistance mechanisms and side effects.

Synthesis Methods

N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized using a multi-step process involving the condensation of 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid with morpholine, followed by the addition of ethyl chloroacetate and subsequent hydrolysis and purification steps.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of various cancer cell lines, including melanoma, lung cancer, and colon cancer. Clinical trials have also demonstrated promising results in patients with melanoma and other solid tumors.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(20-7-8-21-9-11-25-12-10-21)13-22-16-6-2-4-14-3-1-5-15(18(14)16)19(22)24/h1-6H,7-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYWXSSPNLTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.